3-Fluoro-5-methoxybenzoic acid
Overview
Description
3-Fluoro-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by a fluorine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-5-methoxybenzoic acid involves the hydrolysis of 3-Fluoro-5-methoxybenzonitrile. The reaction is typically carried out in the presence of methanol and sodium hydroxide at elevated temperatures. The mixture is stirred at 100°C overnight to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are applied to scale up the production process while ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine substituent enables nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification to form esters.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Esterification: Reagents like methanol and sulfuric acid are used under reflux conditions.
Major Products:
Nucleophilic Aromatic Substitution: Substituted aromatic compounds.
Esterification: Methyl esters of this compound.
Scientific Research Applications
Chemistry: 3-Fluoro-5-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .
Biology and Medicine: This compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates. Its derivatives may exhibit biological activity, making it valuable in medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxybenzoic acid is primarily related to its chemical reactivity. The fluorine and methoxy substituents influence the electron density on the benzene ring, affecting its reactivity in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in different environments.
Comparison with Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-5-nitrobenzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Amino-5-fluorobenzoic acid
Comparison: 3-Fluoro-5-methoxybenzoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern influences its reactivity and properties compared to other similar compounds. For example, 3-Fluoro-4-methoxybenzoic acid has the methoxy group at a different position, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-fluoro-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJSLPINVJGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620499 | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176548-72-4 | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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